molecular formula C22H24N6O2 B10979923 N-{3-[(1-methyl-1H-pyrazol-4-yl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide

N-{3-[(1-methyl-1H-pyrazol-4-yl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide

Cat. No.: B10979923
M. Wt: 404.5 g/mol
InChI Key: XIXVHWBJKFXGGP-UHFFFAOYSA-N
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Description

N-{3-[(1-methyl-1H-pyrazol-4-yl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide, also known by its chemical structure C₁₉H₂₀N₆O₂ , is a complex organic compound. Let’s break down its features:

    Core Structure: The compound consists of a piperazine ring (4-phenylpiperazine) attached to a phenyl group, which in turn bears a carbamoyl group.

    Functional Groups: It contains a pyrazole ring (1-methyl-1H-pyrazol-4-yl) and an amide group (carboxamide).

    Molecular Weight: Approximately 368.4 g/mol.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for this compound. One common approach involves the condensation of appropriate starting materials, such as aniline derivatives and pyrazole carboxylic acids, followed by cyclization to form the piperazine ring. Detailed reaction conditions and reagents would depend on the specific synthetic pathway.

Industrial Production:: The industrial production of N-{3-[(1-methyl-1H-pyrazol-4-yl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide likely involves large-scale synthesis using optimized protocols. proprietary information regarding industrial methods may not be readily available.

Chemical Reactions Analysis

Reactivity::

    Oxidation and Reduction: The compound may undergo redox reactions, potentially affecting its pharmacological properties.

    Substitution Reactions: Substituents on the phenyl and pyrazole rings can participate in substitution reactions.

    Common Reagents: Reagents like strong acids, bases, and oxidants may be involved in its synthesis.

Major Products:: The primary product is the target compound itself. By modifying substituents or reaction conditions, various analogs can be synthesized.

Scientific Research Applications

Chemistry::

    Drug Development: Researchers explore derivatives of this compound for potential therapeutic applications.

    Coordination Chemistry: The piperazine ring can coordinate with metal ions, making it relevant in coordination complexes.

Biology and Medicine::

    Pharmacology: Investigating its effects on biological systems, including potential drug targets.

    Anticancer Properties: Some derivatives exhibit antitumor activity.

    Neuroscience: Piperazine-based compounds may influence neurotransmitter receptors.

Industry::

    Pharmaceuticals: Potential drug candidates.

    Materials Science: Applications in polymers, coatings, or sensors.

Mechanism of Action

The compound likely interacts with specific molecular targets, affecting cellular processes. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

While I don’t have specific information on similar compounds, exploring related structures (e.g., other piperazine derivatives) could highlight its uniqueness.

Properties

Molecular Formula

C22H24N6O2

Molecular Weight

404.5 g/mol

IUPAC Name

N-[3-[(1-methylpyrazol-4-yl)carbamoyl]phenyl]-4-phenylpiperazine-1-carboxamide

InChI

InChI=1S/C22H24N6O2/c1-26-16-19(15-23-26)24-21(29)17-6-5-7-18(14-17)25-22(30)28-12-10-27(11-13-28)20-8-3-2-4-9-20/h2-9,14-16H,10-13H2,1H3,(H,24,29)(H,25,30)

InChI Key

XIXVHWBJKFXGGP-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NC(=O)C2=CC(=CC=C2)NC(=O)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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